potential mechanism of action for (3R)-piperidine-3-carbonitrile hydrochloride
potential mechanism of action for (3R)-piperidine-3-carbonitrile hydrochloride
This technical guide provides an in-depth analysis of (3R)-piperidine-3-carbonitrile hydrochloride , a critical chiral synthon in the pharmaceutical industry.[1][2]
While this molecule is not a standalone approved therapeutic agent, it serves as the obligate progenitor for the "Gliptin" class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Alogliptin and Linagliptin .[1] Its "Mechanism of Action" is therefore twofold:
-
Synthetic Mechanism: It acts as the stereochemical anchor that generates the essential (R)-3-aminopiperidine pharmacophore.[1][2]
-
Pharmacological Mechanism (Downstream): The structural motif derived from this intermediate is responsible for the high-affinity salt-bridge interactions within the DPP-4 active site, driving therapeutic efficacy in Type 2 Diabetes Mellitus (T2DM).[1][2]
[1][2]
Executive Technical Summary
| Property | Specification |
| Systematic Name | (3R)-Piperidine-3-carbonitrile hydrochloride |
| CAS Number | 1199773-75-5 |
| Molecular Formula | C₆H₁₀N₂[1][2][3] · HCl |
| Role | Chiral Intermediate / Pharmacophore Precursor |
| Key Downstream APIs | Alogliptin (Nesina), Linagliptin (Tradjenta), Trelagliptin |
| Primary Reaction Class | Nitrile Hydrolysis & Hofmann Rearrangement |
| Chiral Purity Requirement | > 99.5% ee (Essential for receptor selectivity) |
(3R)-piperidine-3-carbonitrile hydrochloride functions as a "stereochemical lock."[1][2] In the synthesis of DPP-4 inhibitors, the (3R) configuration is non-negotiable. The corresponding (3S) enantiomer often exhibits significantly reduced potency (100–1000 fold lower affinity) or off-target toxicity against related peptidases like DPP-8 and DPP-9.[1][2]
Mechanism of Action I: The Synthetic Transformation
From Nitrile to Pharmacophore
The primary utility of this molecule lies in its conversion to (R)-3-aminopiperidine .[1][2] The nitrile group (-CN) is not the final "warhead" in Alogliptin; rather, it is the precursor to the primary amine (-NH₂) via a Hofmann Rearrangement .[1] This pathway is preferred over direct nitration or reductive amination because it preserves the crucial stereochemistry at the C3 position.
The Reaction Pathway[4][5]
-
Hydrolysis: The nitrile is hydrolyzed to a carboxamide using basic conditions (e.g., NaOH/H₂O₂).
-
Hofmann Rearrangement: The amide is treated with a halogen source (e.g., NaOCl or NBS) and base. The carbonyl carbon is excised as CO₂, and the nitrogen migrates to the ring carbon with retention of configuration .
-
Salt Formation: The resulting amine is trapped as a dihydrochloride salt to prevent oxidation and ensure stability.
Figure 1: The synthetic evolution of the nitrile precursor into the active drug pharmacophore. Note the retention of stereochemistry during the Hofmann rearrangement.
Mechanism of Action II: Biological Interaction
The Role of the (3R)-Piperidine Motif in DPP-4 Inhibition[1][2][6][7]
Once converted to the amine and incorporated into the drug (e.g., Alogliptin), the piperidine ring acts as the primary anchor in the enzyme's active site.
The "Glu-Glu" Anchor Hypothesis
DPP-4 cleaves N-terminal dipeptides from substrates like GLP-1 (Glucagon-like peptide-1).[1][2] The enzyme's active site contains a specific "electronegative pocket" designed to recognize the N-terminal ammonium group of the substrate.
-
Mimicry: The protonated primary amine of the (3R)-aminopiperidine moiety mimics the N-terminus of GLP-1.[1][2]
-
Salt Bridge Formation: This amine forms a critical double salt bridge with glutamate residues Glu205 and Glu206 deep within the DPP-4 active site.[1]
-
Tyrosine Stacking: The piperidine ring itself often engages in hydrophobic or
-cation interactions with Tyr662 or Tyr547 .[1]
Why the (3R) Nitrile Precursor Matters:
If the starting material were racemic or the (3S) enantiomer, the resulting amine would project away from Glu205/206. This would destabilize the binding energy (
Figure 2: The structural mechanism of the derived pharmacophore within the DPP-4 active site.[1] The nitrile precursor is essential to ensure the amine is positioned correctly to bridge Glu205 and Glu206.
Experimental Protocol: Conversion to the Active Amine
Context: This protocol outlines the standard industrial conversion of (3R)-piperidine-3-carbonitrile to the (R)-3-aminopiperidine dihydrochloride salt, the direct precursor for Alogliptin synthesis.[1][2]
Reagents Required[1][2][5][6][7][8][9]
-
Sodium Hydroxide (NaOH) (5.0 eq)[1]
-
Sodium Hypochlorite (NaOCl) solution (1.1 eq) or Bromine (Br₂)[1]
-
Hydrochloric Acid (HCl), conc.
Step-by-Step Methodology
-
Free Base Liberation:
-
Partial Hydrolysis (Nitrile to Amide):
-
Hofmann Rearrangement:
-
Cool the amide solution to 0°C.
-
Add NaOCl solution slowly, maintaining temperature < 5°C.
-
Once addition is complete, heat the mixture to 80°C for 1 hour. This thermal step drives the migration of the nitrogen and the release of CO₂.
-
Mechanism:[1][2][4][5][6][7] The N-chloroamide intermediate rearranges to an isocyanate, which is immediately hydrolyzed to the amine.
-
-
Isolation as Dihydrochloride Salt:
-
Cool reaction mass to room temperature.[1]
-
Extract with organic solvent (e.g., n-butanol or dichloromethane) to remove inorganic salts.[1][2]
-
Add concentrated HCl to the organic layer until pH < 2.
-
Evaporate solvent or add an antisolvent (e.g., diethyl ether) to precipitate (R)-3-aminopiperidine dihydrochloride .[1][2]
-
Yield Target: > 85%.
-
Optical Rotation:
(c=1, H₂O) (Verify against specific CoA).[1]
-
Emerging Applications: The Nitrile as a "Warhead"
While the primary use is as an amine precursor, recent medicinal chemistry trends utilize the nitrile group on the piperidine ring directly as a reversible covalent warhead (electrophile).
-
Target: Cysteine proteases (e.g., Cathepsin K) or Serine proteases.
-
Mechanism: The nucleophilic -SH or -OH of the enzyme attacks the nitrile carbon, forming a thioimidate or imidate adduct.[1]
-
Relevance: In these cases, (3R)-piperidine-3-carbonitrile is not an intermediate but the active pharmacophore .[1][2] The (3R) geometry directs the nitrile into the oxyanion hole of the enzyme.
References
-
BenchChem. The Discovery and Synthesis of Alogliptin: A Technical Guide. Retrieved from
-
RCSB Protein Data Bank. Structure of Alogliptin bound to target protein DPP-4 (PDB ID: 3G0B).[1] Retrieved from [1]
-
Beilstein Journal of Organic Chemistry. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin.[1] (2010).[1][6] Retrieved from
-
Google Patents. Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride (CN103319399A).[1][2] Retrieved from [1]
-
National Institutes of Health (NIH). Mechanism of Action of DPP-4 Inhibitors—New Insights.[1] Retrieved from [1]
Sources
- 1. Alogliptin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
